2-(8-Isothiocyanatooctyl)thiophene
Description
2-(8-Isothiocyanatooctyl)thiophene is a thiophene derivative featuring an isothiocyanate (-NCS) functional group attached via an octyl chain to the 2-position of the thiophene ring. The compound’s structure combines the electron-rich aromatic thiophene core with a reactive isothiocyanate group, enabling applications in bioconjugation, materials science, and catalysis. The octyl chain provides hydrophobicity and flexibility, which may influence solubility and intermolecular interactions.
Properties
Molecular Formula |
C13H19NS2 |
|---|---|
Molecular Weight |
253.4 g/mol |
IUPAC Name |
2-(8-isothiocyanatooctyl)thiophene |
InChI |
InChI=1S/C13H19NS2/c15-12-14-10-6-4-2-1-3-5-8-13-9-7-11-16-13/h7,9,11H,1-6,8,10H2 |
InChI Key |
UJHDHEPUEPZBFA-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)CCCCCCCCN=C=S |
Canonical SMILES |
C1=CSC(=C1)CCCCCCCCN=C=S |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Reactivity
Thiophene derivatives with varying substituents exhibit distinct reactivities and functional properties. Key comparisons include:
Heterocyclic Substituents :
- Thiophene vs. Furan: Arylation of 2-thiophenecarbonitrile yields 12.4%, significantly lower than 2-furancarbonitrile (24.7%), likely due to thiophene’s sulfur atom increasing aromatic stability and reducing electrophilic substitution reactivity .
- Thiazole and Pyrazole Analogs: In enzymatic assays, 2-thiophene derivatives (e.g., compounds 8f , 8g ) show comparable potency to phenyl analogs, while thiazoles (8h , 8i ) and pyrazoles (8j ) exhibit reduced activity, underscoring thiophene’s optimal electronic profile for target binding .
Alkyl Chain Modifications :
- Steric Effects: Bulky substituents like tert-butyl groups on thiophene (e.g., 2-tert-butylthiophene) hinder molecular complex formation with cerate salts due to steric hindrance, whereas linear chains (e.g., 2-n-butylthiophene) retain reactivity .
- Chain Length: Longer alkyl chains (e.g., octyl in 2-(8-Isothiocyanatooctyl)thiophene) may enhance lipid solubility but reduce crystallinity compared to shorter-chain analogs.
Research Findings and Data Tables
Table 1: Reactivity of Heterocyclic Derivatives in Arylation
| Compound | Yield (%) | Reference |
|---|---|---|
| 2-Furancarbonitrile | 24.7 | |
| 2-Thiophenecarbonitrile | 12.4 | |
| 2-Pyrazolecarbonitrile | <5 |
Table 2: Steric Effects on Cerate Salt Complexation
| Compound | Reactivity | Observation |
|---|---|---|
| 2-n-Butylthiophene | High | Forms stable complexes |
| 2-tert-Butylthiophene | Low | Steric hindrance blocks complex |
| Thianaphthene | Moderate | Planar structure aids binding |
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